molecular formula C17H16N6OS B11147528 5-(2-thienyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide

5-(2-thienyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11147528
M. Wt: 352.4 g/mol
InChI Key: ISEPYYYHYMQSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-3-carboxamide derivative featuring a thiophene substituent at the 5-position and a triazolo[4,3-a]pyridine moiety linked via a propyl chain to the pyrazole’s N~3~. The triazolo-pyridine system is known for enhancing binding affinity to ATP-binding pockets in kinases, while the thienyl-pyrazole core contributes to metabolic stability and solubility .

Properties

Molecular Formula

C17H16N6OS

Molecular Weight

352.4 g/mol

IUPAC Name

5-thiophen-2-yl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H16N6OS/c24-17(13-11-12(19-20-13)14-5-4-10-25-14)18-8-3-7-16-22-21-15-6-1-2-9-23(15)16/h1-2,4-6,9-11H,3,7-8H2,(H,18,24)(H,19,20)

InChI Key

ISEPYYYHYMQSBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=NNC(=C3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-thienyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Formation of the Triazolopyridine Moiety: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and an azide.

    Final Coupling: The final step involves coupling the pyrazole, thiophene, and triazolopyridine moieties under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the triazolopyridine moiety, where nucleophilic or electrophilic substitution can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine), alkylating agents, and acylating agents are often employed under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its heterocyclic structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, although detailed studies are required to confirm these activities.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-thienyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The primary structural analogs of this compound include derivatives with variations in the linker group (alkyl chain length) and substituent positioning. A closely related compound, 5-(thiophen-2-yl)-N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide (Y041-2888) , serves as a critical comparator.

Feature Target Compound Y041-2888
Linker Group 3-ylpropyl chain Methyl group
Substituent Position Triazolo-pyridine attached via propyl chain to pyrazole N~3~ Triazolo-pyridine attached via methyl group to pyrazole N~3~
Molecular Weight ~410.5 g/mol (estimated) ~380.4 g/mol (reported)
Hydrophobicity Higher (longer alkyl chain increases lipophilicity) Lower (shorter chain reduces logP)

Hypothesized Pharmacological Implications

Binding Affinity : The propyl linker in the target compound may improve conformational flexibility, enabling deeper penetration into hydrophobic binding pockets compared to Y041-2888’s rigid methyl group.

Solubility : The methyl group in Y041-2888 likely enhances aqueous solubility, whereas the propyl chain in the target compound could reduce solubility but improve membrane permeability.

Research Findings and Limitations

Key Observations from Analog Studies

  • Y041-2888 : Screened as a kinase inhibitor candidate, with preliminary data suggesting moderate activity against FLT3 and Aurora kinases (IC~50~ values: 100–500 nM). Its methyl linker may limit target engagement depth, reducing potency compared to bulkier analogs .
  • Target Compound: No direct activity data are available, but structural modeling predicts enhanced affinity for kinases with elongated hydrophobic regions (e.g., c-Kit).

Limitations

  • Lack of Empirical Data : Pharmacokinetic and binding studies for the target compound are absent in publicly available literature.
  • Narrow Comparison Scope : Only Y041-2888 is structurally documented in the provided evidence; broader comparisons with other triazolo-pyridine-pyrazole hybrids (e.g., compounds with ethoxy or aryl linkers) are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.